![molecular formula C23H21Cl2FeI2N3 B6297928 {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride CAS No. 956497-73-7](/img/structure/B6297928.png)
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine-iron(II)-dichloride (BIMP-FeCl2) is an organometallic compound containing a pyridine-based ligand and a ferrous center. It is synthesized from the reaction of 2,6-bis(iodo)pyridine and iron(II) dichloride in aqueous solution. BIMP-FeCl2 is a useful reagent for the synthesis of organic compounds and has been studied for its potential applications in materials science and biochemistry.
作用機序
The mechanism of action of {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows it to act as a catalyst in the synthesis of organic compounds and to facilitate the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have potential applications in the field of biochemistry, such as for the preparation of DNA-based nanostructures and for the synthesis of peptide and protein conjugates.
実験室実験の利点と制限
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized. It can be used as a catalyst for the synthesis of organic compounds, and it can be used as a reagent for the oxidation of alcohols. However, there are some limitations to its use in lab experiments. The compound is air- and moisture-sensitive, and it can be difficult to handle and store.
将来の方向性
Future research on {2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride could focus on exploring its potential applications in materials science and biochemistry. For example, further research could be conducted to investigate the potential of the compound for the synthesis of peptide and protein conjugates. In addition, further research could be conducted to explore the potential of the compound for the preparation of DNA-based nanostructures. Finally, further research could be conducted to explore the potential of the compound for the synthesis of heterocyclic compounds.
合成法
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride is synthesized via a two-step process. In the first step, 2,6-bis(iodo)pyridine is reacted with iron(II) dichloride in an aqueous solution. The reaction is carried out at room temperature and produces a yellow-orange solution. The reaction is complete when the solution turns dark brown. In the second step, the solution is filtered and the precipitate is collected and dried. The product is a yellow-orange powder.
科学的研究の応用
{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride has been studied for its potential applications in materials science and biochemistry. It has been used in the synthesis of organic compounds such as cyclopropanes, cyclopropenes, and cyclobutanes. It has also been used in the synthesis of heterocyclic compounds and as a catalyst for the oxidation of alcohols. In addition, this compound has been studied for its potential applications in the field of biochemistry, such as for the preparation of DNA-based nanostructures and for the synthesis of peptide and protein conjugates.
特性
IUPAC Name |
dichloroiron;N-(4-iodo-2-methylphenyl)-1-[6-[N-(4-iodo-2-methylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21I2N3.2ClH.Fe/c1-14-12-18(24)8-10-20(14)26-16(3)22-6-5-7-23(28-22)17(4)27-21-11-9-19(25)13-15(21)2;;;/h5-13H,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXXHKPJIYMRBN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3)I)C)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FeI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

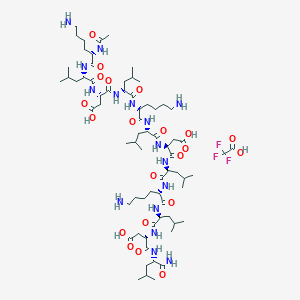




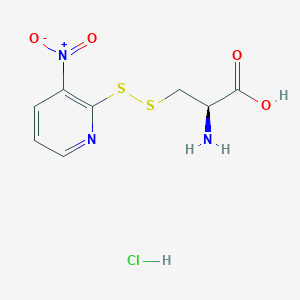

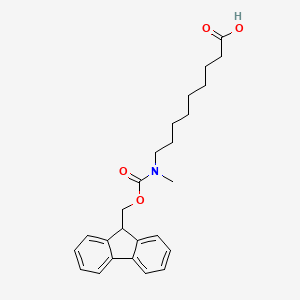
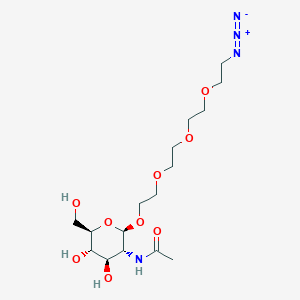
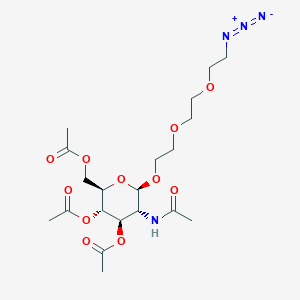



![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)